PKM2 activator 3
Overview
Description
PKM2 activator 3: is a small molecule that targets pyruvate kinase M2 (PKM2), an enzyme involved in glycolysis. PKM2 is crucial in cancer metabolism, as it regulates the conversion of phosphoenolpyruvate to pyruvate, facilitating the production of ATP. This compound enhances the activity of PKM2, promoting its tetrameric form, which is more active and efficient in catalyzing glycolysis. This compound has shown potential in cancer therapy by reprogramming cancer cell metabolism and inhibiting tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PKM2 activator 3 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure through substitution reactions, enhancing the compound’s activity and selectivity.
Purification: The final product is purified using chromatographic techniques to obtain a high-purity compound
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route while ensuring consistent quality and yield. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques. The process is designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: PKM2 activator 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: Substitution reactions are used to introduce or modify functional groups, enhancing the compound’s activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions
Major Products:
Scientific Research Applications
PKM2 activator 3 has a wide range of scientific research applications, including:
Cancer Therapy: The compound has shown promise in reprogramming cancer cell metabolism, inhibiting tumor growth, and enhancing the efficacy of other cancer treatments
Metabolic Studies: this compound is used to study the role of PKM2 in glycolysis and its impact on cellular metabolism
Drug Development:
Biological Research: Researchers use this compound to investigate the molecular mechanisms underlying PKM2’s role in cellular processes such as proliferation, apoptosis, and differentiation
Mechanism of Action
PKM2 activator 3 exerts its effects by binding to the allosteric site of PKM2, promoting its tetrameric form. This active form of PKM2 enhances its catalytic activity, leading to increased glycolysis and ATP production. The compound also influences various signaling pathways, including the PI3K-Akt and AMPK pathways, which are involved in cell survival, proliferation, and metabolism .
Comparison with Similar Compounds
DASA-58: Another PKM2 activator that enhances pyruvate kinase activity and reprograms cancer cell metabolism.
TEPP-46: A selective PKM2 activator that promotes the tetrameric form of PKM2 and inhibits tumor growth.
ML-265: A known PKM2 activator with similar mechanisms of action and applications.
Uniqueness of PKM2 Activator 3: this compound stands out due to its high potency, selectivity, and favorable pharmacokinetic properties. It has shown superior efficacy in preclinical studies compared to other PKM2 activators, making it a promising candidate for further development .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2N2O3S/c16-10-6-9(2-3-11(10)17)20-24(22,23)14-5-8-1-4-15(21)19-13(8)7-12(14)18/h2-3,5-7,20H,1,4H2,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIHQHQPGAWJCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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